4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide

PARP-1 inhibition enzyme assay phthalazinone scaffold

4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide (CAS 848739-94-6) is a phthalazinone derivative bearing a benzamide substituent, placing it within the well‑characterized class of poly(ADP‑ribose) polymerase (PARP) inhibitor scaffolds. The compound features a 3‑methyl‑4‑oxo‑3,4‑dihydrophthalazine core linked directly to a benzamide moiety, a motif that mimics the nicotinamide portion of NAD⁺ and is essential for PARP‑1/2 catalytic domain engagement.

Molecular Formula C16H13N3O2
Molecular Weight 279.299
CAS No. 848739-94-6
Cat. No. B2588523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide
CAS848739-94-6
Molecular FormulaC16H13N3O2
Molecular Weight279.299
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C16H13N3O2/c1-19-16(21)13-5-3-2-4-12(13)14(18-19)10-6-8-11(9-7-10)15(17)20/h2-9H,1H3,(H2,17,20)
InChIKeyLOHKEIFGMCWOKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide (CAS 848739-94-6) Procurement Guide for PARP-Related Research Programs


4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide (CAS 848739-94-6) is a phthalazinone derivative bearing a benzamide substituent, placing it within the well‑characterized class of poly(ADP‑ribose) polymerase (PARP) inhibitor scaffolds [1]. The compound features a 3‑methyl‑4‑oxo‑3,4‑dihydrophthalazine core linked directly to a benzamide moiety, a motif that mimics the nicotinamide portion of NAD⁺ and is essential for PARP‑1/2 catalytic domain engagement. With a molecular weight of 279.29 g·mol⁻¹, a computed XLogP3 of 1.7, and a topological polar surface area of 75.8 Ų, this compound fulfills lead‑like property criteria and serves as a versatile intermediate for further functionalization into more potent and selective PARP inhibitors [2].

Why 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide Cannot Be Interchanged with Generic Phthalazinone PARP Inhibitor Scaffolds


Phthalazinone‑based PARP inhibitors exhibit widely divergent potency and selectivity profiles depending on the nature and position of substituents on the phthalazinone and benzamide rings [1]. For example, the clinically approved agent olaparib relies on a cyclopropanecarbonyl‑piperazine substitution pattern to achieve its binding affinity, while simpler benzamide derivatives such as 3‑aminobenzamide require millimolar concentrations for PARP inhibition [2]. The specific 3‑methyl substitution and the direct para‑benzamide attachment in 4‑(3‑Methyl‑4‑oxo‑3,4‑dihydrophthalazin‑1‑yl)benzamide create a distinct hydrogen‑bonding network and steric profile that cannot be replicated by generic phthalazinone or benzamide analogs, making direct substitution without comparative data unreliable for target‑based screening campaigns.

Quantitative Differential Evidence for 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide (CAS 848739-94-6) Against Structural Analogs


PARP-1 Enzyme Inhibition Potency of 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide Relative to Unsubstituted Benzamide

In a cell-free PARP-1 enzymatic assay using [³H]-NAD⁺ as substrate, 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide exhibited a Ki of 5–6 nM, representing an approximately 1,000‑fold improvement in binding affinity relative to the simple benzamide fragment 3‑aminobenzamide (Ki ≈ 5,000 nM) [1]. This head‑to‑head comparison demonstrates the critical contribution of the phthalazinone core and 3‑methyl substitution to PARP-1 catalytic site engagement.

PARP-1 inhibition enzyme assay phthalazinone scaffold

Cellular PARP‑1 Inhibition Potency of 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide Compared to Clinical Benchmark Olaparib

In H₂O₂‑stimulated HeLa cells, 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide inhibited PAR formation with an EC₅₀ of ~11 nM [1]. Under analogous cellular assay conditions, the clinical PARP inhibitor olaparib (AZD2281) typically exhibits an EC₅₀ in the range of 5–30 nM [2], placing the target compound within the same order of cellular potency despite lacking the elaborated piperazine‑cyclopropyl substituent that characterizes olaparib.

cellular PARP inhibition HeLa cells PAR formation

Selectivity Profile of Phthalazinone‑Benzamide Scaffold: PARP‑1 vs. PARP‑2 Isoform Preference

Phthalazinone‑based inhibitors, including derivatives of 4‑(3‑Methyl‑4‑oxo‑3,4‑dihydrophthalazin‑1‑yl)benzamide, have been reported to exhibit a modest preference for PARP‑2 over PARP‑1, in contrast to benzimidazole carboxamide derivatives (e.g., niraparib) which favor PARP‑1 [1]. While isoform‑specific Ki values for the exact target compound are not available, this class‑level selectivity trend is a critical consideration for applications where PARP‑2‑mediated processes (e.g., oxidative stress response, erythropoiesis) are of primary interest.

PARP isoform selectivity phthalazinone PARP-2

Physicochemical and Synthetic Accessibility Advantage of 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide vs. Macrocyclic or Bioreductive PARP Prodrugs

With a molecular weight of 279.29 g·mol⁻¹, cLogP of 1.7, and only two rotatable bonds, 4‑(3‑Methyl‑4‑oxo‑3,4‑dihydrophthalazin‑1‑yl)benzamide falls within the optimal range for lead‑like compounds, in contrast to more complex phthalazinone derivatives such as hypoxia‑activated prodrugs (e.g., benzyl phthalazinone 4 with MW > 400) that require multi‑step synthetic routes and exhibit lower aqueous solubility [1]. This compound can be synthesized in two steps from 3‑methylphthalic anhydride and hydrazine, followed by amide coupling , offering a cost‑effective and scalable starting material for medicinal chemistry optimization.

physicochemical properties synthetic tractability drug-likeness

Optimal Research and Procurement Scenarios for 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide (CAS 848739-94-6)


Chemical Probe for PARP‑1/2 Engagement Studies in DNA Damage Response Pathways

With nanomolar cellular EC₅₀ for PAR formation inhibition and a well‑defined binding mode to the PARP‑1 catalytic domain (Ki ~5 nM) [1], this compound serves as a compact chemical probe for investigating PARP‑dependent DNA repair mechanisms. Its simplified structure relative to clinical candidates allows for structure–activity relationship (SAR) studies focused on core scaffold modifications, and its PARP‑2 preference (class‑level inference) supports investigations into PARP‑2‑specific biology such as erythropoiesis and oxidative stress response [2].

Core Scaffold for Fragment‑Based or Structure‑Guided Lead Optimization

The compound's minimal molecular weight (279.29 g·mol⁻¹), low number of rotatable bonds (2), and favorable cLogP (1.7) make it an ideal starting point for fragment‑based drug discovery (FBDD) or structure‑guided optimization [1]. Unlike more complex phthalazinone analogs that already occupy multiple sub‑pockets, this scaffold offers clear vectors for substitution at the benzamide nitrogen and the phthalazinone 3‑position, enabling efficient exploration of PARP‑1/2 selectivity and pharmacokinetic property modulation.

Cost‑Efficient Intermediate for Parallel Library Synthesis of PARP Inhibitor Candidates

Available at >98% purity from multiple commercial suppliers and synthesizable in two steps from inexpensive starting materials, this compound is suited for high‑throughput parallel synthesis of amide‑coupled libraries targeting PARP and related NAD⁺‑dependent enzymes [1]. Its direct benzamide handle allows for robust amide bond formation with diverse amine building blocks, significantly reducing the synthetic burden compared to phthalazinone scaffolds that require pre‑functionalization of the benzyl position.

Reference Standard for In Vitro PARP Enzyme and Cellular Assay Validation

Given its well‑characterized biochemical Ki and cellular EC₅₀ values, 4‑(3‑Methyl‑4‑oxo‑3,4‑dihydrophthalazin‑1‑yl)benzamide can be employed as a reference inhibitor in PARP‑1 enzymatic assays and cellular PARylation readouts [1]. Its potency within the same order of magnitude as clinical olaparib, combined with its structural simplicity, makes it a useful positive control for assay development, high‑throughput screening (HTS) validation, and comparison of novel chemotypes.

Quote Request

Request a Quote for 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.